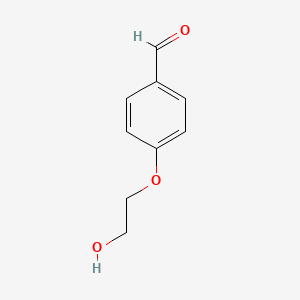

4-(2-Hydroxyethoxy)benzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2-hydroxyethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4,7,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCDGTEZSUNFOKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4066755 | |

| Record name | Benzaldehyde, 4-(2-hydroxyethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22042-73-5 | |

| Record name | 4-(2-Hydroxyethoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22042-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 4-(2-hydroxyethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022042735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 4-(2-hydroxyethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 4-(2-hydroxyethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Hydroxyethoxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(2-Hydroxyethoxy)benzaldehyde from 4-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(2-Hydroxyethoxy)benzaldehyde, a valuable intermediate in the pharmaceutical and fine chemical industries. The primary focus of this document is the Williamson ether synthesis, a robust and widely applicable method for the formation of the ether linkage in the target molecule. This guide details the experimental protocol, presents quantitative data, and discusses alternative synthetic strategies, including phase-transfer catalysis.

Introduction

This compound is a key building block in the synthesis of a variety of more complex molecules. The presence of the aldehyde group allows for a wide range of subsequent chemical transformations, while the hydroxyethoxy side chain can influence the solubility and pharmacokinetic properties of derivative compounds.

The most common and direct method for the synthesis of this compound is the Williamson ether synthesis. This method involves the O-alkylation of a phenoxide with an alkyl halide. In this specific synthesis, the hydroxyl group of 4-hydroxybenzaldehyde is deprotonated by a base to form a phenoxide ion, which then acts as a nucleophile, attacking an electrophilic ethylene glycol derivative, such as 2-chloroethanol, to form the desired ether.

Synthetic Pathways and Mechanisms

The core of this synthesis is the SN2 reaction between the phenoxide of 4-hydroxybenzaldehyde and an alkylating agent. The general mechanism is outlined below:

Step 1: Deprotonation The phenolic proton of 4-hydroxybenzaldehyde is acidic and can be removed by a suitable base (e.g., potassium carbonate) to form a resonance-stabilized phenoxide ion.

Step 2: Nucleophilic Attack The resulting phenoxide ion, a potent nucleophile, attacks the electrophilic carbon of the alkylating agent (e.g., 2-chloroethanol), displacing the leaving group (e.g., chloride) in a concerted SN2 mechanism.

Alternative Strategy: Phase-Transfer Catalysis Phase-transfer catalysis (PTC) offers an alternative approach to the Williamson ether synthesis, particularly when dealing with reactants in immiscible phases. A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the phenoxide anion from the aqueous or solid phase to the organic phase containing the alkylating agent, thereby accelerating the reaction. This can often lead to milder reaction conditions and improved yields.

Experimental Protocols

The following protocol is a detailed method for the synthesis of this compound via the Williamson ether synthesis.

Materials:

-

4-Hydroxybenzaldehyde

-

2-Chloroethanol

-

Potassium Carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexane (for column chromatography)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-hydroxybenzaldehyde (1 mmol), 2-chloroethanol (1 mmol), and potassium carbonate (3 mmol).

-

Solvent Addition: Add dimethyl sulfoxide (DMSO) to the flask to dissolve the reactants.

-

Reaction: Heat the reaction mixture to reflux and maintain for 6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with water and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to yield the pure this compound.[1]

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound.

Table 1: Reaction Parameters and Yield

| Parameter | Value | Reference |

| Starting Material | 4-Hydroxybenzaldehyde | [1] |

| Alkylating Agent | 2-Chloroethanol | [1] |

| Base | Potassium Carbonate | [1] |

| Solvent | DMSO | [1] |

| Reaction Time | 6 hours | [1] |

| Reaction Temperature | Reflux | [1] |

| Yield | 80% | [1] |

Table 2: Product Characterization

| Property | Value | Reference |

| Appearance | Yellow oil | [1] |

| Melting Point | 36-38 °C | [2] |

| ¹H NMR (400 MHz, CDCl₃) | [1] | |

| δ 9.84 (s, 1H, CHO) | [1] | |

| δ 7.80 (d, J = 8.4 Hz, 2H, Ar-H) | [1] | |

| δ 6.98 (d, J = 8.4 Hz, 2H, Ar-H) | [1] | |

| δ 4.14 (t, J = 4.4 Hz, 2H, -OCH₂) | [1] | |

| δ 3.98 (t, J = 4.4 Hz, 2H, -CH₂-) | [1] | |

| δ 3.03 (s, 1H, OH) | [1] |

Mandatory Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Reaction scheme for the Williamson ether synthesis of this compound.

References

An In-depth Technical Guide to 4-(2-Hydroxyethoxy)benzaldehyde

Introduction

4-(2-Hydroxyethoxy)benzaldehyde, with CAS Number 22042-73-5, is an aromatic aldehyde that serves as a valuable intermediate in organic synthesis.[1][2] Its bifunctional nature, containing both an aldehyde and a primary alcohol group, makes it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and functional materials. This document provides a comprehensive overview of its physicochemical properties, spectroscopic data, and common experimental protocols for its synthesis and analysis, tailored for researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in various chemical reactions.

Table 1: General and Physical Properties

| Property | Value | Reference |

| CAS Number | 22042-73-5 | [1][2] |

| Molecular Formula | C₉H₁₀O₃ | [2][3] |

| Molecular Weight | 166.17 g/mol | [2][3] |

| Physical Form | Solid below 36°C, Liquid above 38°C | |

| Melting Point | 36-38 °C | |

| Boiling Point | 335.2 °C at 760 mmHg (estimated) | |

| Flash Point | 138.2 °C (estimated) | |

| Water Solubility | 4.157e+004 mg/L at 25 °C (estimated) | [1] |

| logP (o/w) | 0.730 (estimated) | [1] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

Table 2: Spectroscopic Data Summary

| Technique | Data Highlights | Reference |

| ¹H NMR | (400 MHz, CDCl₃): δ 9.84 (1H, s, CHO), 7.80 (2H, d, J=8.4 Hz, Ar-H), 6.98 (2H, d, J=8.4 Hz, Ar-H), 4.14 (2H, t, J=4.4 Hz, -OCH₂-), 3.98 (2H, t, J=4.4 Hz, -CH₂-), 3.03 (1H, s, OH) ppm. | [2] |

| ¹³C NMR | No experimental data found in the provided search results. | |

| Mass Spectrometry | Monoisotopic Mass: 166.06299 Da. Predicted adducts: [M+H]⁺ at 167.07027 m/z and [M+Na]⁺ at 189.05221 m/z. | [4] |

| IR Spectroscopy | No experimental data found in the provided search results. General expected peaks: ~3400 cm⁻¹ (O-H stretch), ~2800-2700 cm⁻¹ (aldehyde C-H stretch), ~1700 cm⁻¹ (C=O stretch), ~1600 cm⁻¹ (aromatic C=C stretch), ~1250 cm⁻¹ (ether C-O stretch). |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are critical for its practical application.

Synthesis Protocol: Etherification of 4-Hydroxybenzaldehyde

A common method for synthesizing this compound is through the Williamson ether synthesis, reacting 4-hydroxybenzaldehyde with a 2-haloethanol.[2]

Reaction Scheme:

4-Hydroxybenzaldehyde + 2-Chloroethanol --(K₂CO₃, DMSO)--> this compound

Materials:

-

4-Hydroxybenzaldehyde

-

2-Chloroethanol

-

Potassium Carbonate (K₂CO₃)

-

Dimethylsulfoxide (DMSO)

-

Dichloromethane

-

Water

Procedure:

-

A mixture of 4-hydroxybenzaldehyde (1 mmol), 2-chloroethanol (1 mmol), and potassium carbonate (3 mmol) is prepared in dimethylsulfoxide (DMSO).[2]

-

The reaction mixture is heated and refluxed for 6 hours.[2]

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[2]

-

Upon completion, the mixture is cooled and diluted with water.[2]

-

The product is extracted with dichloromethane.[2]

-

The organic phases are combined and concentrated under reduced pressure to remove the solvent.[2]

-

The resulting residue is purified by column chromatography to yield the final product.[2]

Caption: General workflow for the synthesis of this compound.

Analytical Protocol: Quantification by HPLC-UV

While a specific validated method for this compound is not detailed in the search results, a robust protocol can be adapted from general methods for analyzing substituted benzaldehydes. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.[5]

Principle: The analyte is separated on a reversed-phase column based on its polarity and quantified by its UV absorbance as it elutes.[5]

Instrumentation and Reagents:

-

HPLC system with a pump, autosampler, column oven, and UV-Vis detector.[5]

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

This compound reference standard (≥98% purity).

-

Acetonitrile (HPLC grade).[5]

-

Water (HPLC grade or ultrapure).[5]

-

Methanol (HPLC grade).[5]

Suggested Chromatographic Conditions:

-

Mobile Phase: Isocratic or gradient elution with a mixture of Acetonitrile and Water. A starting point could be 60:40 Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Determined by UV scan; likely around 280-285 nm based on the benzaldehyde chromophore.

-

Injection Volume: 10 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of the reference standard (e.g., 1000 µg/mL) in methanol. Create a series of calibration standards by diluting the stock solution.[5]

-

Sample Preparation: Accurately weigh the sample, dissolve it in a suitable solvent (e.g., methanol), and dilute to bring the concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[5]

-

Analysis: Inject the standards and samples into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the analyte in the sample from this curve.[5]

Caption: HPLC-UV workflow for the quantification of this compound.

Safety and Handling

According to available safety data, this compound may cause harm if swallowed (H302) and can cause serious eye irritation (H319). Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It is recommended to handle the compound in a well-ventilated area or a fume hood. For storage, it should be kept at 4°C under nitrogen.

Conclusion

This compound is a key chemical intermediate with well-defined physicochemical properties. The information and protocols provided in this guide offer a solid foundation for its use in research and development. Standard synthetic and analytical methods are readily applicable for its preparation and quantification, facilitating its integration into complex synthetic pathways in drug discovery and materials science.

References

4-(2-Hydroxyethoxy)benzaldehyde CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(2-Hydroxyethoxy)benzaldehyde, including its chemical identity, physicochemical properties, synthesis, and potential applications in research and drug development.

Chemical Identity and Molecular Structure

This compound is an organic compound characterized by a benzaldehyde core substituted with a 2-hydroxyethoxy group at the para-position.

-

IUPAC Name: this compound

-

Synonyms: p-(2-hydroxyethoxy)benzaldehyde, 4-(2-Hydroxy-ethoxy)-benzaldehyde[3]

The molecular structure consists of a benzene ring with an aldehyde group (-CHO) and a hydroxyethoxy group (-OCH₂CH₂OH) attached to carbons 1 and 4, respectively.

Molecular Structure:

Caption: 2D structure of this compound.

Physicochemical and Spectral Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Physical State | Solid | [3] |

| Boiling Point | 335.2 °C (estimated) | [1] |

| Flash Point | 138.2 °C (estimated) | [1] |

| logP (o/w) | 0.730 (estimated) | [1] |

| Water Solubility | 4.157 x 10⁴ mg/L at 25 °C (estimated) | [1] |

Table 2: Spectral Data

| Spectrum Type | Data | Source |

| ¹H NMR (400 MHz, CDCl₃) | δ 9.84 (s, 1H, CHO), 7.80 (d, J=8.4 Hz, 2H, Ar-H), 6.98 (d, J=8.4 Hz, 2H, Ar-H), 4.14 (t, J=4.4 Hz, 2H, -OCH₂-), 3.98 (t, J=4.4 Hz, 2H, -CH₂-), 3.03 (s, 1H, OH) | [2] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the Williamson ether synthesis, starting from 4-hydroxybenzaldehyde and 2-chloroethanol.[2]

Materials:

-

4-hydroxybenzaldehyde

-

2-chloroethanol

-

Potassium carbonate (K₂CO₃)

-

Dimethylsulfoxide (DMSO)

-

Dichloromethane

-

Water

Procedure: [2]

-

A mixture of 4-hydroxybenzaldehyde (1 mmol), 2-chloroethanol (1 mmol), and potassium carbonate (3 mmol) is prepared in dimethylsulfoxide (DMSO).

-

The reaction mixture is heated and refluxed for 6 hours.

-

The progress of the reaction is monitored using thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with water.

-

The aqueous solution is extracted with dichloromethane.

-

The organic phases are combined and the solvent is removed under reduced pressure.

-

The resulting residue is purified by column chromatography to yield the final product, this compound.

Caption: Experimental workflow for the synthesis of this compound.

Potential Applications in Drug Development

While specific research on this compound is limited, the broader class of benzaldehyde derivatives has shown significant potential in various therapeutic areas.

Antioxidant and Anti-inflammatory Properties: Hydroxybenzaldehydes are known to possess antioxidant properties.[7][8] They can reduce oxidative stress by inhibiting the production of reactive oxygen species (ROS) and activating antioxidant enzymes such as superoxide dismutase (SOD) and catalase.[7][8] Furthermore, some benzaldehydes have been shown to reduce inflammatory responses by downregulating the expression of adhesion molecules and inflammatory signaling pathways.[7][8]

Caption: Conceptual signaling pathway of potential antioxidant and anti-inflammatory effects.

Enzyme Inhibition: Recent studies have explored benzyloxybenzaldehyde derivatives as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in several cancer types.[9] This suggests that the benzaldehyde scaffold could be a promising starting point for the development of novel anticancer agents.[9] Aldehyde oxidases, in general, play a significant role in drug metabolism, and understanding the interaction of new chemical entities with these enzymes is crucial in drug development.[10]

Drug Delivery: Benzaldehyde has been investigated as an absorption promoter, potentially enhancing the bioavailability of drugs with low membrane permeability by fluidizing the lipid bilayer of cell membranes.[11] The structural features of this compound could be explored for similar applications in drug formulation and delivery.

Caption: Logical relationship between the structure of this compound and its potential applications.

References

- 1. 4-(2-hydroxyethoxy) benzaldehyde, 22042-73-5 [thegoodscentscompany.com]

- 2. This compound | 22042-73-5 [chemicalbook.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 22042-73-5 [sigmaaldrich.com]

- 5. calpaclab.com [calpaclab.com]

- 6. PubChemLite - this compound (C9H10O3) [pubchemlite.lcsb.uni.lu]

- 7. Pharmacological effects and applications of 4-Hydroxybenzaldehyde_Chemicalbook [chemicalbook.com]

- 8. 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors | MDPI [mdpi.com]

- 10. Significance of aldehyde oxidase during drug development: Effects on drug metabolism, pharmacokinetics, toxicity, and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability [frontiersin.org]

Spectroscopic and Synthetic Profile of 4-(2-Hydroxyethoxy)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-(2-Hydroxyethoxy)benzaldehyde, a valuable intermediate in pharmaceutical and organic synthesis. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside a detailed experimental protocol for its synthesis.

Spectroscopic Data Analysis

The structural integrity and purity of synthesized this compound can be confirmed through a combination of spectroscopic techniques. The following sections present the key data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.84 | s | 1H | Aldehydic proton (-CHO) |

| 7.80 | d, J = 8.4 Hz | 2H | Aromatic protons (ortho to -CHO) |

| 6.98 | d, J = 8.4 Hz | 2H | Aromatic protons (ortho to -OCH₂CH₂OH) |

| 4.14 | t, J = 4.4 Hz | 2H | -OCH₂- |

| 3.98 | t, J = 4.4 Hz | 2H | -CH₂OH |

| 3.03 | s | 1H | Hydroxyl proton (-OH) |

| Chemical Shift (δ) ppm | Assignment |

| ~191 | Aldehydic Carbonyl (C=O) |

| ~163 | Aromatic Carbon (C-O) |

| ~132 | Aromatic Carbon (quaternary) |

| ~130 | Aromatic Carbon (CH, ortho to -CHO) |

| ~115 | Aromatic Carbon (CH, ortho to -OCH₂) |

| ~70 | -OCH₂- |

| ~61 | -CH₂OH |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (hydroxyl group) |

| ~2920, 2850 | Medium | C-H stretch (aliphatic) |

| ~2720, 2820 | Weak | C-H stretch (aldehyde) |

| ~1685 | Strong | C=O stretch (aromatic aldehyde) |

| ~1600, 1580 | Medium | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~1050 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z | Relative Intensity (%) | Assignment |

| 166 | Moderate | [M]⁺ (Molecular Ion) |

| 137 | High | [M - CHO]⁺ |

| 123 | High | [M - CH₂CH₂OH]⁺ |

| 121 | Moderate | [C₇H₅O₂]⁺ |

| 93 | Moderate | [C₆H₅O]⁺ |

| 77 | Low | [C₆H₅]⁺ |

Experimental Protocols

Synthesis of this compound

This protocol outlines a common method for the synthesis of this compound from 4-hydroxybenzaldehyde and 2-chloroethanol.

Materials:

-

4-Hydroxybenzaldehyde

-

2-Chloroethanol

-

Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a solution of 4-hydroxybenzaldehyde (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

-

Add 2-chloroethanol (1.1 eq) to the reaction mixture.

-

Heat the mixture to 80°C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Spectroscopic Analysis Protocols

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) with tetramethylsilane (TMS) as an internal standard (0.00 ppm).

IR Spectroscopy: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a neat thin film on a salt plate (NaCl or KBr) or as a KBr pellet.

Mass Spectrometry: The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, and the resulting fragments are analyzed.

Workflow and Logical Relationships

The following diagram illustrates the overall workflow from synthesis to spectroscopic characterization of this compound.

Caption: Synthesis and Spectroscopic Analysis Workflow.

Navigating the Solubility Landscape of 4-(2-Hydroxyethoxy)benzaldehyde: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the solubility of 4-(2-Hydroxyethoxy)benzaldehyde in common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive overview of the compound's solubility characteristics, detailed experimental protocols for its determination, and a clear visualization of the experimental workflow.

Core Concepts: Understanding the Solubility of this compound

This compound, a key intermediate in the synthesis of various pharmaceutical and specialty chemicals, possesses a molecular structure that dictates its solubility behavior. The presence of a polar hydroxyl (-OH) group and an ether linkage (-O-) suggests a propensity for interaction with polar solvents, while the aromatic benzaldehyde core introduces a degree of non-polar character.

Quantitative Solubility Data

In the absence of comprehensive experimental data, predictive models offer a valuable tool for estimating the solubility of this compound in various organic solvents. The following table summarizes the predicted solubility of the compound at standard conditions (25 °C). It is crucial to note that these values are estimations and should be confirmed experimentally for critical applications.

| Solvent | Predicted Solubility ( g/100 mL) | Qualitative Solubility |

| Methanol | > 10 | Very Soluble |

| Ethanol | > 10 | Very Soluble |

| Acetone | > 10 | Very Soluble |

| Ethyl Acetate | 1 - 10 | Soluble |

| Dichloromethane | 1 - 10 | Soluble |

| Chloroform | 1 - 10 | Soluble |

| Toluene | < 1 | Sparingly Soluble |

| Dimethylformamide (DMF) | > 10 | Very Soluble |

| Dimethyl Sulfoxide (DMSO) | > 10 | Very Soluble |

Disclaimer: The quantitative data presented in this table are based on computational predictions and have not been experimentally verified. These values should be used as a guide for solvent selection and further experimental validation is strongly recommended.

Experimental Protocol for Solubility Determination

To ascertain the precise solubility of this compound in a specific organic solvent, the following isothermal saturation method is recommended.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.45 µm, compatible with the solvent)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid should be clearly visible.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for at least 4 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.

-

Record the exact volume of the filtered solution.

-

-

Quantification:

-

Gravimetric Method:

-

Carefully evaporate the solvent from the volumetric flask under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, weigh the volumetric flask containing the dried residue.

-

The mass of the dissolved this compound can be determined by subtracting the initial mass of the empty flask.

-

Calculate the solubility in g/100 mL.

-

-

Chromatographic/Spectroscopic Method:

-

Dilute the filtered solution with a known volume of the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted solution using HPLC or a UV-Vis spectrophotometer.

-

Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

-

Calculate the original concentration in the saturated solution, and from this, the solubility in g/100 mL.

-

-

3.3. Data Analysis and Reporting

-

Perform the experiment in triplicate for each solvent.

-

Report the average solubility and the standard deviation.

-

Specify the temperature at which the solubility was determined.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid in a liquid solvent.

This comprehensive guide provides a foundational understanding of the solubility of this compound. For projects requiring precise solubility data, the outlined experimental protocol should be followed to obtain reliable and accurate results.

The Versatile Scaffold: Unlocking the Potential of 4-(2-Hydroxyethoxy)benzaldehyde in Medicinal Chemistry

A comprehensive analysis of 4-(2-Hydroxyethoxy)benzaldehyde as a pivotal building block in the design and synthesis of novel therapeutic agents, this guide explores its synthetic routes, diverse applications, and the biological activities of its derivatives, offering a technical resource for researchers and drug development professionals.

Introduction

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as a foundation for the development of new therapeutics is perpetual. This compound, a derivative of the naturally occurring 4-hydroxybenzaldehyde, has emerged as a promising and versatile building block. Its unique structural features—a reactive aldehyde group, a phenolic ether linkage, and a primary alcohol—provide a trifecta of reactive sites for chemical modification. This allows for the facile synthesis of a diverse array of derivatives with the potential to interact with a wide range of biological targets. This technical guide delves into the synthesis, potential applications, and known biological activities of compounds derived from this scaffold, providing a roadmap for its utilization in drug discovery programs.

Synthetic Pathways and Experimental Protocols

The synthesis of this compound and its subsequent derivatization into medicinally relevant compounds are crucial first steps in harnessing its potential.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.

Experimental Protocol: Williamson Ether Synthesis of this compound

Materials:

-

4-hydroxybenzaldehyde

-

2-chloroethanol (or 2-bromoethanol)

-

Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

-

Anhydrous N,N-dimethylformamide (DMF) or Acetone

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

-

Add 2-chloroethanol (1.2 eq) to the reaction mixture.

-

Heat the reaction to 80-90 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Diagram of the Williamson Ether Synthesis Workflow:

Potential Applications in Medicinal Chemistry

The strategic placement of functional groups on the this compound scaffold allows for its elaboration into a variety of compound classes with potential therapeutic applications.

Anticancer Agents

The benzaldehyde moiety is a common feature in a number of anticancer agents. Derivatives of this compound, such as chalcones and Schiff bases, are promising candidates for the development of novel oncology drugs.

Chalcone Derivatives: Chalcones are synthesized through the Claisen-Schmidt condensation of an aldehyde with an acetophenone. The resulting α,β-unsaturated ketone system is a known pharmacophore that can interact with various cellular targets, including tubulin and various kinases, leading to cell cycle arrest and apoptosis.[1][2]

Schiff Base Derivatives: The reaction of the aldehyde group with primary amines yields Schiff bases. These compounds have demonstrated a broad spectrum of biological activities, including anticancer and antimicrobial effects.[3] The imine linkage is crucial for their biological activity, and the substituents on both the benzaldehyde and amine moieties can be varied to optimize potency and selectivity.

Experimental Protocol: Synthesis of a Chalcone Derivative

Materials:

-

This compound

-

A substituted acetophenone (e.g., 4'-methoxyacetophenone)

-

Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

-

Ethanol

-

Dilute hydrochloric acid (HCl)

Procedure:

-

Dissolve this compound (1.0 eq) and the substituted acetophenone (1.0 eq) in ethanol.

-

To this solution, add an aqueous solution of NaOH (2.0 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.

-

After completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the crude chalcone.

-

Filter the solid, wash with water, and dry.

-

Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.

Diagram of the General Structure of Bioactive Derivatives:

References

The Bifunctional Reactivity of 4-(2-Hydroxyethoxy)benzaldehyde: A Technical Guide for Synthetic Applications

An in-depth guide for researchers, scientists, and drug development professionals on the chemical reactivity of the aldehyde and hydroxyl moieties in 4-(2-Hydroxyethoxy)benzaldehyde, a versatile bifunctional building block.

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure incorporates two key functional groups: a reactive aromatic aldehyde and a primary hydroxyl group. This unique combination allows for a wide range of selective chemical transformations, making it an attractive scaffold for the synthesis of more complex molecules. The presence of both a nucleophilic hydroxyl group and an electrophilic aldehyde group necessitates a careful consideration of reaction conditions to achieve the desired chemoselectivity. This technical guide provides a comprehensive overview of the reactivity of each functional group, supported by experimental protocols and quantitative data from analogous systems, to aid researchers in the effective utilization of this versatile reagent.

Reactivity of the Aldehyde Group

The aldehyde group in this compound is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. It is susceptible to nucleophilic attack and can undergo oxidation and reduction.

Oxidation

The aldehyde can be readily oxidized to the corresponding carboxylic acid, 4-(2-hydroxyethoxy)benzoic acid. This transformation is a common step in the synthesis of various esters and amides. Permanganate is a powerful oxidizing agent for this purpose.

Table 1: Oxidation of Substituted Benzaldehydes

| Substrate | Oxidant | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-Hydroxybenzaldehyde | KMnO₄ | Acidic media | 25 | - | [1] |

| 3-Ethoxy-4-hydroxybenzaldehyde | KMnO₄ | Acidic media | - | - | [2] |

Experimental Protocol: Oxidation of this compound

This protocol is adapted from the general procedure for the oxidation of hydroxybenzaldehydes.

-

Materials: this compound, potassium permanganate (KMnO₄), sulfuric acid (H₂SO₄), sodium bisulfite, diethyl ether, deionized water.

-

Procedure:

-

Dissolve this compound (1 equivalent) in a suitable solvent such as aqueous acetone.

-

Cool the solution in an ice bath and slowly add a solution of potassium permanganate (KMnO₄) in water with vigorous stirring.

-

After the addition is complete, continue stirring at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding sodium bisulfite until the purple color disappears and the manganese dioxide precipitate dissolves.

-

Acidify the solution with dilute sulfuric acid and extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid.

-

Purify the product by recrystallization.

-

Reduction

The aldehyde group can be selectively reduced to a primary alcohol, yielding [4-(2-hydroxyethoxy)phenyl]methanol. This is a key transformation for introducing a benzylic alcohol functionality.

Experimental Protocol: Reduction of this compound

This protocol is based on the reduction of similar aldehydes.

-

Materials: this compound, sodium borohydride (NaBH₄), methanol, deionized water, ethyl acetate.

-

Procedure:

-

Dissolve this compound (1 equivalent) in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) (1.1 equivalents) in small portions.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to give the product.

-

Carbon-Carbon Bond Forming Reactions

The aldehyde functionality is an excellent electrophile for reactions that form new carbon-carbon bonds, such as the Knoevenagel condensation and the Wittig reaction.

This reaction involves the condensation of the aldehyde with a compound containing an active methylene group, catalyzed by a weak base, to form an α,β-unsaturated product.

Table 2: Knoevenagel Condensation of Substituted Benzaldehydes

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Yield (%) | Reference |

| Benzaldehyde | Malononitrile | - | H₂O | 93 | [3] |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine | Ethanol | - | [4] |

| 4-Bromo-2-hydroxybenzaldehyde | Malononitrile | Piperidine | Ethanol | - | [5] |

Experimental Protocol: Knoevenagel Condensation of this compound with Malononitrile

-

Materials: this compound, malononitrile, piperidine, ethanol.

-

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) and malononitrile (1 equivalent) in ethanol.

-

Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

-

Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature to allow the product to crystallize.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.

-

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes. The reaction of this compound with a phosphorus ylide yields a substituted styrene derivative.

Experimental Protocol: Wittig Reaction of this compound

This is a general procedure adaptable for this substrate.

-

Materials: (Carbethoxymethylene)triphenylphosphorane (or another suitable Wittig reagent), this compound, hexanes.

-

Procedure:

-

In a conical vial, mix (carbethoxymethylene)triphenylphosphorane (1.1 equivalents) and this compound (1 equivalent).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add hexanes to precipitate the triphenylphosphine oxide byproduct.

-

Filter the mixture and wash the solid with hexanes.

-

The filtrate contains the desired alkene product, which can be purified by chromatography.

-

Reactivity of the Hydroxyl Group

The primary hydroxyl group in the hydroxyethoxy substituent is nucleophilic and can undergo reactions typical of alcohols, such as etherification and esterification.

Etherification (O-Alkylation)

The hydroxyl group can be alkylated to form an ether under basic conditions. The synthesis of this compound itself is an example of the selective O-alkylation of the phenolic hydroxyl group of 4-hydroxybenzaldehyde. The primary alcohol of the target molecule can be further alkylated.

Table 3: Etherification of Hydroxy-substituted Aromatics

| Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-Hydroxybenzaldehyde | 4-Nitrobenzyl bromide | K₂CO₃ | DMF | 100 | 74 | [6] |

| 4-Hydroxybenzaldehyde | Benzyl bromide | K₂CO₃ | Ethanol | Reflux | 87.4 | [7] |

| 3,4-Dihydroxybenzaldehyde | Benzyl chloride | NaHCO₃ | DMF | 40 | 71 | [8] |

Experimental Protocol: Benzylation of the Hydroxyl Group

-

Materials: this compound, benzyl bromide, sodium hydride (NaH), anhydrous N,N-dimethylformamide (DMF).

-

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous DMF.

-

Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add benzyl bromide (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction carefully with water and extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by silica gel chromatography.

-

Esterification

The hydroxyl group can be acylated to form an ester using an acid chloride, anhydride, or via Fischer esterification with a carboxylic acid under acidic catalysis.

Table 4: Esterification of Hydroxy-substituted Acids and Alcohols

| Substrate | Acylating/Alkylating Agent | Catalyst | Solvent | Conditions | Yield (%) | Reference |

| 4-Hydroxybenzoic acid | Ethanol | Dowex H⁺/NaI | Ethanol | Reflux, 72h | 51 | [9] |

| Hippuric acid | Cyclohexanol | p-Toluenesulfonic acid | Toluene | Reflux, 30h | 96 | [10] |

Experimental Protocol: Acylation of the Hydroxyl Group with Acetyl Chloride

-

Materials: this compound, acetyl chloride, pyridine, dichloromethane (DCM).

-

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous DCM and cool to 0 °C.

-

Add pyridine (1.2 equivalents) followed by the dropwise addition of acetyl chloride (1.1 equivalents).

-

Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry over anhydrous sodium sulfate and concentrate to give the crude ester.

-

Purify by chromatography if necessary.

-

Chemoselectivity

The selective transformation of either the aldehyde or the hydroxyl group in this compound is highly dependent on the choice of reagents and reaction conditions.

-

Reactions at the Hydroxyl Group: Etherification and esterification are typically carried out under basic or acidic conditions, respectively. The aldehyde group is generally stable under these conditions, although strong bases can promote Cannizzaro-type reactions if the aldehyde is non-enolizable.

-

Reactions at the Aldehyde Group: Reactions such as the Wittig and Knoevenagel condensations are specific to the carbonyl group and are usually performed under conditions that do not affect the hydroxyl group. For reductions, the choice of reducing agent is crucial. Sodium borohydride is a mild reducing agent that will selectively reduce the aldehyde in the presence of the alcohol. Stronger reducing agents like lithium aluminum hydride would reduce both the aldehyde and potentially the ester if one were present.

Visualization of Reaction Pathways

The following diagrams illustrate key transformations of this compound.

Caption: Key reactions of the aldehyde and hydroxyl groups.

Caption: A synthetic workflow involving protection-modification-deprotection.

Conclusion

This compound is a highly adaptable synthetic intermediate due to the distinct and exploitable reactivity of its aldehyde and hydroxyl functional groups. A thorough understanding of the principles of chemoselectivity, coupled with the appropriate choice of reagents and reaction conditions, enables chemists to selectively functionalize either moiety. This guide provides a foundational understanding and practical protocols to facilitate the use of this versatile building block in the design and synthesis of novel molecules for a wide range of applications, from drug discovery to materials science. The provided experimental procedures, adapted from literature precedents for similar compounds, serve as a starting point for further optimization in specific research contexts.

References

- 1. sphinxsai.com [sphinxsai.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]

In-Depth Technical Guide: Thermal Stability and Storage of 4-(2-Hydroxyethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermal stability and optimal storage conditions for 4-(2-Hydroxyethoxy)benzaldehyde (CAS No. 22042-73-5). The information is compiled from publicly available data sheets and scientific literature on related compounds, offering a robust framework for handling and storing this chemical intermediate.

Core Physicochemical Properties and Stability Profile

This compound is a solid organic compound that is chemically stable under standard ambient conditions (room temperature). However, its stability can be compromised by exposure to high temperatures, incompatible materials, and improper storage. Understanding its physical properties is crucial for its appropriate handling.

Physical and Chemical Data

The quantitative data available for this compound and the closely related compound 4-hydroxybenzaldehyde are summarized below. Data for the latter is included to provide context on the thermal behavior of the core benzaldehyde structure.

| Property | This compound | 4-Hydroxybenzaldehyde (for comparison) | Data Source |

| Molecular Formula | C₉H₁₀O₃ | C₇H₆O₂ | [1] |

| Molecular Weight | 166.17 g/mol | 122.12 g/mol | [1] |

| Appearance | White to light yellow/orange powder or crystal | White to light yellow crystalline powder | [1] |

| Melting Point | 36-38 °C | 112-116 °C | [1] |

| Boiling Point | 335.2 ± 17.0 °C (Predicted) | 225–315 °C (with decomposition) | [1] |

| Decomposition Temp. | Not specified | Decomposes at boiling point (225 °C)[2] | [2] |

| Storage Temperature | 2-8°C, under inert atmosphere | Store below +30°C | [1][3] |

Note: There is a significant difference in the melting and boiling points between the two compounds, primarily due to the presence of the hydroxyethoxy group.

Recommended Storage and Handling Conditions

Proper storage is essential to maintain the integrity and purity of this compound. Based on safety data sheets and chemical supplier recommendations, the following conditions are advised:

-

Temperature: Store in a cool environment, with a specific recommendation of 2-8°C.[1]

-

Atmosphere: For enhanced stability, it is recommended to store the compound under an inert gas, such as nitrogen or argon.

-

Container: Keep the container tightly closed to prevent moisture ingress and oxidation.

-

Environment: Store in a dry and well-ventilated place.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[3]

-

Hazards: The compound is combustible and can form explosive mixtures with air upon intense heating. It is also known to cause serious eye damage and may cause respiratory irritation.

Experimental Protocols for Stability Assessment

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is a fundamental technique used to determine the thermal stability and decomposition profile of a material.

Objective: To determine the temperature at which this compound begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

-

Sample Preparation: Place a small, accurately weighed amount of the compound (typically 5-10 mg) into a TGA sample pan (e.g., alumina or platinum).

-

Instrument Setup:

-

Place the sample pan into the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition range (e.g., 600 °C).

-

-

Data Analysis:

-

Record the sample weight as a function of temperature.

-

The onset temperature of decomposition is identified as the point where significant mass loss begins.

-

The resulting TGA curve provides a profile of the material's thermal stability.

-

Long-Term and Accelerated Stability Studies

To determine the shelf-life and appropriate storage conditions, long-term and accelerated stability studies are conducted.

Objective: To evaluate the degradation of this compound over time under various temperature and humidity conditions.

Methodology:

-

Sample Packaging: Place samples of the compound in sealed containers made of a non-reactive material.

-

Storage Conditions:

-

Long-Term Study: Store samples at the recommended storage condition (e.g., 5 °C ± 3 °C) for an extended period (e.g., 12-24 months).

-

Accelerated Study: Store samples at elevated temperatures (e.g., 25 °C ± 2 °C with 60% ± 5% relative humidity, and 40 °C ± 2 °C with 75% ± 5% relative humidity) for a shorter duration (e.g., 6 months).

-

-

Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 3, 6, 9, 12, 18, and 24 months for long-term; 0, 1, 2, 3, and 6 months for accelerated).

-

Analysis: Analyze the withdrawn samples for purity and the presence of degradation products using a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).

-

Data Evaluation: Assess any significant changes in the purity of the compound over time to establish a recommended shelf-life.

Visualizations

The following diagrams illustrate the logical workflows for assessing and ensuring the stability of a chemical compound like this compound.

Caption: Workflow for Chemical Stability Assessment.

References

- 1. merieuxnutrisciences.com [merieuxnutrisciences.com]

- 2. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 123-08-0 CAS MSDS (4-Hydroxybenzaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Navigating the Acquisition and Application of High-Purity 4-(2-Hydroxyethoxy)benzaldehyde for Advanced Research

For Immediate Release

For researchers, scientists, and professionals in drug development, the procurement of high-purity chemical intermediates is a critical first step in the journey of discovery. This in-depth technical guide provides a comprehensive overview of the commercial availability, synthesis, and potential applications of 4-(2-Hydroxyethoxy)benzaldehyde, a key building block in medicinal chemistry and materials science.

Commercial Availability of High-Purity this compound

High-purity this compound is available from specialized chemical suppliers. A prominent source is Tokyo Chemical Industry (TCI) , which offers the compound under the product number H0859 .

Detailed specifications for TCI's this compound are summarized in the table below, providing researchers with key data for their procurement and experimental planning.

| Parameter | Specification |

| Product Name | This compound |

| TCI Product Number | H0859 |

| CAS Number | 22042-73-5 |

| Purity | >98.0% (by Gas Chromatography) |

| Appearance | White to light yellow to light orange powder or crystal |

| Molecular Formula | C₉H₁₀O₃ |

| Molecular Weight | 166.17 |

| Melting Point | 38.0 to 44.0 °C |

Data sourced from TCI America product information.

While a specific Certificate of Analysis (CoA) for a given lot must be obtained at the time of purchase, TCI's general specifications indicate a high level of purity suitable for most research and development applications. Another major supplier, Sigma-Aldrich, also lists the compound, but notes for its "AldrichCPR" grade that they do not collect analytical data, placing the onus of purity confirmation on the buyer.[1]

Synthesis and Purification Methodologies

The primary synthetic route to this compound is the Williamson ether synthesis . This well-established reaction provides a reliable method for coupling an alcohol and an organohalide.

Reaction Principle:

The synthesis involves the reaction of 4-hydroxybenzaldehyde with a suitable 2-hydroxyethylating agent, such as 2-chloroethanol or ethylene glycol, in the presence of a base. The base deprotonates the phenolic hydroxyl group of 4-hydroxybenzaldehyde to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the 2-hydroxyethylating agent in an SN2 reaction.

A general experimental protocol based on the principles of the Williamson ether synthesis is outlined below.

General Experimental Protocol: Williamson Ether Synthesis of this compound

-

Reaction Setup: To a solution of 4-hydroxybenzaldehyde in a suitable polar aprotic solvent (e.g., dimethylformamide - DMF), add a base such as potassium carbonate.

-

Addition of Reagents: While stirring, add 2-chloroethanol to the reaction mixture.

-

Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 80-100 °C) and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield high-purity this compound.

Applications in Research and Drug Development

While this compound is listed as a versatile building block in organic synthesis,[2] specific details of its application in signaling pathways or as a bioactive agent are not extensively documented in publicly available literature. However, the broader class of benzaldehyde derivatives has been studied for various biological activities. For instance, some benzaldehydes have been investigated for their cytotoxic and apoptotic effects on cancer cells.[3]

The structural motifs present in this compound, namely the benzaldehyde and the hydroxyethoxy side chain, are of interest in medicinal chemistry. The aldehyde group can participate in the formation of Schiff bases, which are important in various biological processes and drug design. The hydroxyethoxy side chain can influence solubility and provide a point for further chemical modification.

Given the lack of specific biological data for this compound, a logical workflow for its initial investigation in a drug discovery context would involve a series of screening assays.

References

Methodological & Application

Application Notes and Protocols: Knoevenagel Condensation Reactions with 4-(2-Hydroxyethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a versatile and widely utilized carbon-carbon bond-forming reaction in organic synthesis.[1][2] It involves the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base, to yield an α,β-unsaturated product.[3][4] This reaction is a cornerstone in the synthesis of a diverse array of compounds, including pharmaceuticals, natural products, fine chemicals, and functional polymers.[1][2][5][6]

4-(2-Hydroxyethoxy)benzaldehyde is a valuable starting material due to the presence of both an aldehyde group for condensation and a hydroxyl group that can be further functionalized. Its derivatives are of significant interest in medicinal chemistry and materials science. This document provides detailed application notes and protocols for performing Knoevenagel condensation reactions with this compound.

General Reaction Scheme

The Knoevenagel condensation of this compound with an active methylene compound (represented as CH₂Z₁Z₂, where Z₁ and Z₂ are electron-withdrawing groups) proceeds as follows:

Scheme 1: General Knoevenagel condensation of this compound.

Applications in Drug Development and Materials Science

The products derived from the Knoevenagel condensation of this compound are valuable intermediates in the synthesis of various bioactive molecules and functional materials. The resulting α,β-unsaturated systems are found in a variety of compounds with potential therapeutic applications, including as intermediates for:

-

Anticancer agents [6]

-

Antiviral compounds [6]

-

Antibacterial and antifungal agents [6]

-

Kinase inhibitors [6]

In materials science, these derivatives can be used as building blocks for polymers, dyes, and other functional organic materials.[1][2]

Experimental Protocols

This section provides detailed protocols for the Knoevenagel condensation of this compound with various active methylene compounds under different catalytic conditions.

Protocol 1: Piperidine-Catalyzed Condensation with Malononitrile

This protocol describes a classic approach using a weak organic base as the catalyst.

Materials:

-

This compound

-

Malononitrile

-

Piperidine

-

Ethanol (absolute)

-

Deionized water

-

Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer, etc.)

-

Filtration apparatus (Buchner funnel, filter paper)

Procedure:

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.66 g, 10.0 mmol) in 30 mL of absolute ethanol.

-

Addition of Reagents: To the stirred solution, add malononitrile (0.66 g, 10.0 mmol, 1.0 eq.).

-

Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 mL, ~1.0 mmol, 0.1 eq.) to the reaction mixture.[7]

-

Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 78-80 °C) with continuous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 hexane:ethyl acetate). The reaction is typically complete within 2-4 hours.[7]

-

Work-up: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. The product may begin to precipitate. Further cooling in an ice bath can enhance precipitation.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with a small amount of cold ethanol (2 x 10 mL) followed by deionized water (2 x 15 mL) to remove any residual catalyst and unreacted starting materials.[7]

-

Drying: Dry the product in a vacuum oven to obtain the final product.

Protocol 2: Zinc Oxide (ZnO) Catalyzed Condensation in Aqueous Medium

This protocol offers a greener approach using a recyclable solid catalyst and water as the solvent.[8]

Materials:

-

This compound

-

Ethyl cyanoacetate

-

Zinc Oxide (ZnO) nanoparticles

-

Deionized water

-

Ethyl acetate

-

Standard laboratory glassware

Procedure:

-

Setup: In a 50 mL round-bottom flask, suspend ZnO nanoparticles (e.g., 20 mol%) in 15 mL of deionized water.

-

Addition of Reagents: Add this compound (1.66 g, 10.0 mmol) and ethyl cyanoacetate (1.13 g, 10.0 mmol, 1.0 eq.) to the suspension.

-

Reaction: Stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by TLC. The reaction time may vary depending on the activity of the ZnO catalyst.

-

Work-up: Upon completion, extract the product with ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel if necessary.

-

Catalyst Recovery: The ZnO catalyst can be recovered from the aqueous layer by filtration, washed with water, dried, and reused for subsequent reactions.[8]

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the Knoevenagel condensation of this compound with various active methylene compounds. The data is extrapolated from similar reactions with other substituted benzaldehydes.

Table 1: Reaction of this compound with Malononitrile

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference (Analogous Reactions) |

| Piperidine | Ethanol | Reflux | 2-4 | >90 | |

| ZnO | Water | Room Temp. | 0.5-2 | >95 | [8] |

| GaCl₃ | Solvent-free | Room Temp. | 0.1-0.5 | >90 | [9] |

| SeO₂/ZrO₂ | Water | Room Temp. | 0.5-1 | >95 |

Table 2: Reaction of this compound with Ethyl Cyanoacetate

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference (Analogous Reactions) |

| Piperidine | Ethanol | Reflux | 4-8 | 85-95 | [7] |

| DBU/H₂O | Water | Room Temp. | 1-3 | >90 | [10] |

| ZnO | Water | Room Temp. | 2-5 | 80-90 | [8] |

| Cu-Mg-Al LDH | Ethanol | 80 | 2-4 | >90 | [11] |

Visualizations

Knoevenagel Condensation Mechanism

The following diagram illustrates the generally accepted mechanism for the base-catalyzed Knoevenagel condensation.

References

- 1. orientjchem.org [orientjchem.org]

- 2. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]

- 3. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 5. jocpr.com [jocpr.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. jocpr.com [jocpr.com]

- 9. researchgate.net [researchgate.net]

- 10. asianpubs.org [asianpubs.org]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for the Witt-ig Olefination of 4-(2-Hydroxyethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone. This method is widely employed in the pharmaceutical industry and materials science for the synthesis of complex molecules, including stilbene derivatives, which are of significant interest due to their diverse biological activities.

This document provides detailed application notes and protocols for the olefination of 4-(2-Hydroxyethoxy)benzaldehyde. A key challenge in the Wittig reaction of this substrate is the presence of a free hydroxyl group, which can be sensitive to the strongly basic conditions typically used to generate the phosphorus ylide. The protocols outlined below are adapted from established procedures for structurally similar hydroxy-substituted benzaldehydes and are designed to be effective while tolerating the free hydroxyl group.

Reaction Mechanism and Considerations

The Wittig reaction proceeds through a concerted [2+2] cycloaddition of the ylide to the carbonyl group, forming a transient oxaphosphetane intermediate. This intermediate then collapses to form the desired alkene and triphenylphosphine oxide as a byproduct.[1] The presence of the hydroxyl group in this compound necessitates careful selection of the base and reaction conditions to avoid deprotonation of the hydroxyl group, which could lead to side reactions. Generally, the use of stabilized ylides or carefully controlled addition of a strong base at low temperatures can circumvent this issue.[2][3]

Experimental Protocols

Two primary protocols are presented here, adaptable for the olefination of this compound. Protocol A employs a strong base for the in situ generation of a non-stabilized ylide, a common method for producing Z-alkenes. Protocol B utilizes a pre-formed, stabilized ylide, which is generally more tolerant of functional groups and typically favors the formation of E-alkenes.

Protocol A: Olefination using a Non-Stabilized Ylide Generated in situ

This protocol is adapted from procedures for the olefination of other hydroxy-substituted benzaldehydes and is suitable for generating a vinyl group.

Materials:

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

This compound

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk line)

Procedure:

-

In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF.

-

Cool the suspension to 0°C using an ice bath.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise to the suspension. The formation of the ylide is indicated by the appearance of a characteristic orange-red color.

-

Stir the resulting ylide solution at room temperature for 1 hour.

-

Cool the solution back down to 0°C.

-

In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.

-

Add the aldehyde solution dropwise to the cooled ylide solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired alkene.

Protocol B: Olefination using a Stabilized Ylide

This protocol is suitable for reacting this compound with a stabilized ylide, such as (carbomethoxymethylene)triphenylphosphorane, to form an α,β-unsaturated ester. Stabilized ylides are often commercially available or can be prepared and isolated before use.[4]

Materials:

-

(Carbomethoxymethylene)triphenylphosphorane

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Chloroform (CHCl₃)

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) in DMSO.

-

Add (carbomethoxymethylene)triphenylphosphorane (1.1 equivalents) to the solution.

-

Heat the reaction mixture to 80°C and stir for 1 hour, then continue stirring at room temperature for an additional 5 hours.[5]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water.

-

Extract the aqueous layer with chloroform (3 x 50 mL).[5]

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the Wittig olefination of hydroxy-substituted benzaldehydes, which can be used as a starting point for the optimization of the reaction with this compound.

| Parameter | Protocol A (Non-Stabilized Ylide) | Protocol B (Stabilized Ylide) | Reference |

| Ylide | Methyltriphenylphosphonium ylide | (Carbomethoxymethylene)triphenylphosphorane | [6],[5] |

| Base | n-Butyllithium | Not required (ylide is stable) | [6],[5] |

| Solvent | Anhydrous THF | DMSO | [6],[5] |

| Temperature | 0°C to Room Temperature | 80°C then Room Temperature | [6],[5] |

| Reaction Time | 12 hours | 6 hours | [6],[5] |

| Typical Yield | Moderate to High | High (e.g., 85-96% for similar substrates) | [7] |

| Stereoselectivity | Predominantly Z-alkene | Predominantly E-alkene | [8] |

Visualizations

Wittig Reaction Mechanism

Caption: Mechanism of the Wittig Reaction.

Experimental Workflow for Protocol A

References

- 1. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]

- 2. Wittig reaction - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Wittig Reaction [organic-chemistry.org]

Application Notes and Protocols for the Synthesis of Amines via Reductive Amination of 4-(2-Hydroxyethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals